molecular formula C17H17FN2O3S B2687629 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide CAS No. 2034411-37-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2687629
CAS No.: 2034411-37-3
M. Wt: 348.39
InChI Key: DLRJMKSUENUYGF-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of epigenetics and oncology. While specific literature on this exact compound is limited, its core structure is highly indicative of a potential bromodomain-containing protein inhibitor. The benzo[f][1,4]oxazepinone scaffold is a known pharmacophore found in compounds that selectively target the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4 [https://www.nature.com/articles/nchembio.1258]. These proteins recognize acetylated lysine residues on histones and play a critical role in regulating gene transcription. By competitively inhibiting this interaction, researchers utilize compounds of this class to probe the dysregulated gene expression networks that drive cancer cell proliferation and survival. The specific substitutions on this molecule—the 7-fluoro group and the 5-methylthiophene-2-carboxamide side chain—are likely designed to optimize binding affinity, selectivity, and physicochemical properties. Consequently, this reagent serves as a valuable chemical probe for investigating BET-dependent transcriptional mechanisms in cellular models of disease, evaluating its effects on oncogene expression (e.g., MYC), and studying its potential to induce cell cycle arrest or apoptosis [https://pubmed.ncbi.nlm.nih.gov/25778841]. It is supplied For Research Use Only and is intended for in vitro studies to further our understanding of epigenetic signaling pathways.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-11-2-5-15(24-11)17(22)19-6-7-20-9-12-8-13(18)3-4-14(12)23-10-16(20)21/h2-5,8H,6-7,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRJMKSUENUYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide typically involves several key steps:

  • Construction of the Benzo[f][1,4]oxazepin Ring: : The initial step involves the formation of the benzo[f][1,4]oxazepin core through cyclization reactions.

  • Introduction of the Fluorine Atom: : This can be achieved via electrophilic fluorination.

  • Formation of the Thiophene Ring: : The thiophene ring is synthesized separately and then coupled with the benzo[f][1,4]oxazepin core through a series of organic transformations.

  • Carboxamide Group Introduction:

Industrial Production Methods

The industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions to enhance yield and purity. Continuous flow processes and batch reactors are commonly employed in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide can undergo various types of chemical reactions:

  • Oxidation: : Oxidative transformations to modify the functional groups.

  • Reduction: : Reduction of carbonyl groups to alcohols.

  • Substitution: : Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various alkylating agents and halogenating reagents.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, alkylated compounds, and halogenated products, each potentially offering different pharmacological or industrial benefits.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization and derivatization.

Biology

In biological studies, the compound has shown promise in modulating specific biological pathways, making it a candidate for drug development and biochemical research.

Medicine

It is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form strong interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide: : Similar structure with a chlorine atom instead of fluorine.

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide: : Contains a bromine atom.

  • N-(2-(7-iodo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide: : Features an iodine atom.

Uniqueness

The presence of the fluorine atom in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide enhances its bioavailability and metabolic stability, distinguishing it from its halogenated analogs.

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[f][1,4]oxazepine moiety and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[f][1,4]oxazepine Ring : Known for its diverse biological activities.
  • Thiophene Ring : Contributes to the electronic properties and biological interactions.
  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.

Chemical Structure

N 2 7 fluoro 3 oxo 2 3 dihydrobenzo f 1 4 oxazepin 4 5H yl ethyl 5 methylthiophene 2 carboxamide\text{N 2 7 fluoro 3 oxo 2 3 dihydrobenzo f 1 4 oxazepin 4 5H yl ethyl 5 methylthiophene 2 carboxamide}

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity due to its electron-withdrawing properties. The oxazepine structure can interact with hydrophobic pockets within target proteins, potentially modulating their activity.

Potential Therapeutic Applications

Research indicates that compounds with similar structural features have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds containing oxazepine structures have been explored for their ability to inhibit cancer cell proliferation. For example, derivatives have demonstrated activity against acute myeloid leukemia (AML) by inducing differentiation in cancer cell lines .
  • Antimicrobial Properties : The thiophene moiety is associated with antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

1. Anticancer Activity

A study focused on the differentiation-inducing properties of similar compounds revealed that certain oxazepine derivatives could upregulate myeloid markers in AML cell lines, leading to decreased cell proliferation . This suggests that this compound may also exhibit similar effects.

2. Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the oxazepine core can significantly impact biological activity. For instance, variations in substituents at specific positions on the ring can enhance potency and selectivity against cancer cell lines .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-TriazoleTriazole moietyAntitubercular activity
1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazolePhenyl substitutionsAnticancer properties
3-AryltriazolesVaried aryl groupsAntimicrobial effects

This table illustrates how variations in chemical structure can lead to diverse biological activities across related compounds.

Q & A

Q. What are the key synthetic routes for preparing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide?

The synthesis typically involves three stages:

Fluorination of the oxazepinone core : Electrophilic fluorination using Selectfluor under mild conditions (e.g., dichloromethane, room temperature) to introduce the 7-fluoro substituent .

Ethylamine coupling : Reaction with ethylamine in the presence of a base (e.g., triethylamine) to attach the ethyl side chain .

Amide bond formation : Coupling with 5-methylthiophene-2-carboxylic acid using EDCI as a coupling agent in organic solvents .
Critical optimization parameters include solvent polarity, reaction time, and temperature control to minimize side reactions.

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the oxazepinone core, fluorophenyl group, and thiophene carboxamide connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C17_{17}H18_{18}FN2_2O3_3S) and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and stereochemical details (if single crystals are obtainable) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzymatic inhibition assays : Test against kinase or protease targets due to structural similarities to known oxazepinone-based inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Solubility profiling : Measure in DMSO/PBS mixtures to determine suitability for in vitro studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the final amide coupling step?

Key methodological considerations:

  • Coupling reagent selection : Compare EDCI/HOBt vs. DCC/DMAP systems to minimize racemization .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DCM) to balance reactivity and solubility .
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions during carboxamide activation .

Q. How should researchers address contradictory data in biological activity studies?

  • Structure-activity relationship (SAR) analysis : Compare with analogs like 7-chloro or non-fluorinated oxazepinone derivatives to isolate fluorine’s role .
  • Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .
  • Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational methods support the design of analogs with improved potency?

  • Density Functional Theory (DFT) : Calculate electron distribution in the oxazepinone core to predict reactivity .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • ADMET prediction : Use QSAR models to prioritize analogs with favorable pharmacokinetic profiles .

Q. How can degradation pathways be studied under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions .
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolyzed oxazepinone or thiophene fragments) .
  • Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 4 weeks .

Q. What strategies are effective for SAR studies on the thiophene carboxamide moiety?

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine rings to modulate electronic effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-methyl position to enhance binding .
  • Proteolytic stability assays : Compare resistance to amidase cleavage across analogs .

Q. What methods resolve enantiomeric impurities in the ethylamine side chain?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
  • Circular dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived) during ethylamine coupling .

Q. How can scale-up challenges be addressed for in vivo studies?

  • Purification optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Process safety : Monitor exothermic risks during fluorination using reaction calorimetry .
  • Green chemistry principles : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .

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